N-[(1-hydroxycyclopentyl)methyl]-2-(3-methoxyphenyl)acetamide
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Description
N-[(1-hydroxycyclopentyl)methyl]-2-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.337. The purity is usually 95%.
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Scientific Research Applications
Chemoselective Acetylation for Antimalarial Drugs Synthesis
N-(2-Hydroxyphenyl)acetamide, a compound related to the target molecule, has been identified as a key intermediate in the synthesis of antimalarial drugs. Research conducted by Magadum and Yadav (2018) focuses on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, exploring various acyl donors and reaction conditions to optimize the synthesis process (Magadum & Yadav, 2018).
Comparative Metabolism of Chloroacetamide Herbicides
Research by Coleman et al. (2000) delves into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. Although not directly related to N-((1-hydroxycyclopentyl)methyl)-2-(3-methoxyphenyl)acetamide, this study provides insights into the metabolic pathways and the potential toxicological implications of chloroacetamide compounds, highlighting the importance of understanding the metabolism of chemical compounds for assessing their safety and efficacy (Coleman et al., 2000).
Green Synthesis of Azo Disperse Dyes
Zhang Qun-feng (2008) reports on the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, an important step in the production of azo disperse dyes. This study emphasizes the application of novel catalysts in the green synthesis process, reducing the environmental impact of dye production (Zhang Qun-feng, 2008).
Silylation of N-(2-hydroxyphenyl)acetamide for Heterocycles Formation
Lazareva et al. (2017) explored the silylation of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic compounds. This research highlights the synthetic applications of N-(2-hydroxyphenyl)acetamide derivatives in creating heterocycles with potential pharmaceutical applications (Lazareva et al., 2017).
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-2-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-19-13-6-4-5-12(9-13)10-14(17)16-11-15(18)7-2-3-8-15/h4-6,9,18H,2-3,7-8,10-11H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONENZVTZSQYEMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC2(CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.